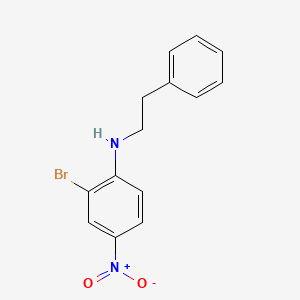

2-bromo-4-nitro-N-phenethylaniline

Description

2-Bromo-4-nitro-N-phenethylaniline is an organic compound characterized by an aniline (B41778) core substituted with a bromine atom at the ortho position, a nitro group at the para position, and a phenethyl group attached to the nitrogen atom. Its molecular structure provides multiple reaction sites, allowing for sequential and regioselective chemical modifications. The primary interest in this compound lies not in its direct application, but in its role as a sophisticated building block for constructing larger molecules, particularly those relevant to medicinal chemistry and materials science.

The synthesis of this compound would logically proceed via the N-alkylation of its precursor, 2-bromo-4-nitroaniline (B50497). This precursor is readily synthesized by the bromination of 4-nitroaniline. nih.gov The subsequent attachment of the phenethyl group via nucleophilic substitution with a phenethyl halide or through reductive amination with phenylacetaldehyde (B1677652) would yield the target compound.

Table 1: Physicochemical Properties of this compound Note: The following properties are calculated, as experimental data for this specific compound is not widely available in published literature.

| Property | Value |

| IUPAC Name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline |

| Molecular Formula | C₁₄H₁₃BrN₂O₂ |

| Molecular Weight | 321.17 g/mol |

| Appearance | Predicted: Yellow to orange solid |

| CAS Number | Not assigned |

Substituted anilines are a cornerstone class of compounds in organic chemistry, serving as precursors to a vast array of dyes, pharmaceuticals, and polymers. The chemical properties of the aniline core are profoundly influenced by the nature and position of its substituents. In this compound, the interplay between its three substituents defines its reactivity:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent at the para-position significantly decreases the electron density of the aromatic ring and the basicity of the amine nitrogen. This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

Bromo Group (-Br): The bromine atom at the ortho-position is an electronegative but ortho-, para-directing group. Its primary importance in this scaffold is not its directing effect, but its function as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

N-Phenethyl Group (-CH₂CH₂Ph): This N-alkyl substituent introduces steric bulk around the nitrogen atom and increases the molecule's lipophilicity. It can influence the conformation of the molecule and the physical properties (e.g., solubility, crystallinity) of its derivatives.

The specific arrangement of these groups—an ortho-halogen, a para-nitro group, and an N-alkyl chain—creates a molecule predisposed for controlled, stepwise functionalization, which is a key objective in modern synthetic strategy.

The true value of this compound is realized when it is used as a molecular scaffold. Its distinct functional groups act as "handles" that can be addressed with high selectivity by different classes of chemical reactions. This allows for the systematic and predictable construction of complex target molecules.

The synthetic utility of the key functional groups is outlined below:

Transformations at the Bromo Group: The carbon-bromine bond is a primary site for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenes or other vinylated products.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl moiety.

Buchwald-Hartwig Amination: Reaction with amines to create a new C-N bond, leading to substituted diamines.

Transformations of the Nitro Group: The nitro group is a versatile functional group that is most commonly used as a precursor to an amino group.

Reduction to Amine: The nitro group can be selectively reduced to a primary amine (-NH₂) using standard reagents such as tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd), or iron in acidic media. This transformation converts the molecule into a 2-bromo-N¹-phenethylbenzene-1,4-diamine derivative. Such ortho-halo-diamines are extremely valuable precursors for the synthesis of heterocyclic compounds like benzimidazoles, quinoxalines, and phenazines through condensation and cyclization reactions.

The presence of both a modifiable bromine atom and a reducible nitro group allows for an orthogonal synthetic strategy. A chemist can choose to first perform a cross-coupling reaction at the C-Br bond and then reduce the nitro group for a subsequent cyclization, or vice-versa. This planned, sequential approach enables the efficient synthesis of complex molecular architectures that would be difficult to access through other routes.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Potential Product Class |

| Bromo (C2-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl derivatives |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted styrenes | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Aryl alkynes | |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | N,N'-disubstituted diamines | |

| **Nitro (C4-NO₂) ** | Reduction | SnCl₂/HCl or H₂/Pd | ortho-Bromo-para-aminoaniline derivatives |

| Subsequent Cyclization | Aldehydes, Carboxylic Acids | Benzimidazoles, Quinoxalines |

This strategic combination of reactive sites solidifies the role of this compound as a potent and adaptable intermediate in the field of advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitro-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-13-10-12(17(18)19)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOECHHCMYRUQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320166 | |

| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666197 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477856-50-1 | |

| Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Nitro N Phenethylaniline

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions leading to the formation of 2-bromo-4-nitro-N-phenethylaniline, such as the reaction between a phenethylamine (B48288) nucleophile and a 1,2-dibromo-4-nitrobenzene (B1583194) derivative or a related electrophile, are governed by the specific mechanism at play.

In a typical SNAr mechanism, the reaction proceeds in two main steps: nucleophilic addition to form a resonance-stabilized intermediate (the Meisenheimer complex), followed by the departure of the leaving group. The rate-determining step is usually the initial nucleophilic attack and formation of this high-energy intermediate, as the aromaticity of the ring is temporarily broken.

For transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, the kinetics are more complex, involving a multi-step catalytic cycle. The rate-determining step can vary depending on the specific catalyst, ligands, base, and substrates used. Potential rate-limiting steps in these cycles include the initial oxidative addition of the aryl bromide to the metal center, transmetalation (or deprotonation of the amine), or the final reductive elimination that forms the C-N bond and regenerates the catalyst. For instance, studies on related aniline (B41778) reactions have shown that proton transfer can become the rate-limiting step under certain base-catalyzed conditions. rsc.org

Elucidation of Reaction Intermediates

The identification of transient species is key to elucidating a reaction mechanism. For reactions involving this compound, several key intermediates can be postulated based on analogous chemical systems.

Meisenheimer Complex (σ-complex): In an SNAr pathway, the nucleophilic attack of phenethylamine on a 1,2-disubstituted-4-nitrobenzene core results in the formation of a Meisenheimer complex. This intermediate is a cyclohexadienyl anion, and its negative charge is significantly stabilized by the strong electron-withdrawing nitro group through resonance. The presence of both ortho- and para-substituents to the nitro group provides substantial stabilization.

Transition Metal Complexes: In metal-catalyzed cross-coupling reactions, the intermediates are organometallic species. For a palladium-catalyzed process, the cycle would involve:

An initial Pd(0) complex.

A Pd(II) aryl-halide oxidative addition intermediate.

A Pd(II) amido complex, formed after the amine coordinates to the metal and is deprotonated.

The final product is released during reductive elimination, regenerating the Pd(0) catalyst. acs.org

Computational studies on similar N-arylation reactions suggest a stepwise addition-elimination sequence via distinct transition states, generating a highly stabilized intermediate. google.com

Transition State Analysis and Reaction Pathways

Reaction pathways are dictated by the energy landscape of the reacting system, particularly the energies of the transition states that connect intermediates.

Metal-Catalyzed Pathway: The catalytic cycle for a Buchwald-Hartwig or Ullmann-type reaction provides a lower energy pathway compared to the uncatalyzed SNAr reaction, especially for less activated aryl halides. Density-functional theory (DFT) calculations on related systems have been used to model the energies of the transition states (TS) and intermediates. google.com For example, a computational model for the diarylation of a related nitrogen-containing compound showed that a stepwise mechanism involving an addition-elimination sequence is energetically favored over a single-step concerted substitution. google.com

Below is a representative table of calculated free energy barriers for a related N-arylation reaction, illustrating the stepwise nature of the pathway.

| Step | Description | Relative Free Energy (ΔG‡) (kcal/mol) |

| TS1 | Formation of stabilized intermediate from reactants | 10.4 |

| TS2 | Ejection of leaving group from intermediate | 15.0 |

| TS3 | Phenyl addition to N-phenyl iminomalonate intermediate | 19.4 |

| Data derived from a computational model of a related diarylation reaction. google.com |

Influence of Electronic and Steric Factors on Reactivity

Both electronic and steric effects play a critical role in modulating the reactivity of the precursors to this compound and the product itself.

Electronic Factors:

Electron-Withdrawing Groups: The nitro group (-NO₂) at the para position is a powerful electron-withdrawing group. It significantly activates the benzene (B151609) ring for nucleophilic aromatic substitution by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. The bromine atom at the ortho position also contributes an inductive electron-withdrawing effect, further enhancing the electrophilicity of the reaction center.

Nucleophile Basicity: The reactivity of the phenethylamine nucleophile is influenced by its basicity and the electron density on the nitrogen atom. Substituents on the phenyl ring of the phenethyl group could modulate this reactivity, although they are more distant from the reacting center.

Steric Factors:

Ortho Effect: The bromine atom is located ortho to the site of nucleophilic attack (if it is the leaving group) or ortho to the resulting amine group. Its size can cause steric hindrance, potentially slowing down the rate of nucleophilic attack by impeding the approach of the bulky phenethylamino group. rsc.org This steric crowding can also influence the preferred conformation of the final product molecule.

Substituent Size: In related SNAr reactions, it has been observed that smaller substituents in the ortho position, such as fluorine, allow reactions to proceed well, highlighting the importance of steric accessibility. chim.it The relative steric hindrance between the incoming nucleophile and the leaving group can also determine the regioselectivity of the reaction.

Role of Catalysts and Reagents in Reaction Mechanisms

For the synthesis of diaryl or alkyl-aryl amines like this compound, catalysts and specific reagents are often essential for achieving high yields under mild conditions.

Catalysts:

Palladium Catalysts: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. It typically employs a palladium(0) source (like Pd₂(dba)₃ or Pd(OAc)₂) in combination with a phosphine (B1218219) ligand. The ligand is crucial; bulky, electron-rich phosphine ligands (e.g., Siphos-PE, XPhos) are known to facilitate the key steps of oxidative addition and reductive elimination. acs.orgrsc.org

Copper Catalysts: The Ullmann condensation is a classical method for C-N bond formation, traditionally using copper powder or copper salts (e.g., CuI) at high temperatures. Modern variations use copper(I) catalysts with ligands like diamines or phenanthrolines, allowing the reaction to proceed under much milder conditions. nih.gov Deep eutectic solvents have also been employed as effective media for copper-catalyzed C-N coupling reactions without the need for additional ligands. nih.gov

Iron Catalysts: Iron-based catalysts have emerged as a more economical and environmentally friendly alternative for C-N bond formation reactions between amines and alcohols. acs.org

Reagents:

Bases: A base is almost always required in metal-catalyzed C-N cross-coupling reactions. Its primary role is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then participates in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.

The table below summarizes typical catalytic systems used for analogous C-N bond formation reactions.

| Catalyst System | Typical Reagents | Reaction Type |

| Pd(OAc)₂ / Phosphine Ligand | NaOtBu, Toluene | Buchwald-Hartwig Amination |

| CuI / Ligand (e.g., 1,10-phenanthroline) | K₂CO₃, DMF or DMSO | Ullmann Condensation |

| (Cyclopentadienone)iron Complex | Trimethylamine N-oxide | C-N Coupling (amine + alcohol) |

| Functionalized Imidazolium Salt / Cu(OAc)₂ | Base-free, Solvent-free | Buchwald-Hartwig-type Coupling |

| This table is a compilation of representative systems from related studies. rsc.orgnih.govacs.org |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Nitro N Phenethylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. It provides granular details regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra serve as a fundamental fingerprint for 2-bromo-4-nitro-N-phenethylaniline. The assignment of individual resonances is based on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

The ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons of the 2-bromo-4-nitroaniline (B50497) and the phenethyl moieties. The electron-withdrawing nature of the nitro and bromo groups on the aniline (B41778) ring causes its protons to resonate at lower fields. The phenethyl group's protons exhibit characteristic triplet signals for the two methylene (B1212753) (-CH₂-) groups, arising from coupling with each other. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon framework. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents. For instance, the carbon atom bonded to the nitro group (C-NO₂) is typically found at a downfield chemical shift.

Table 1: Representative ¹H NMR Spectral Data for N-phenethylaniline Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (aniline ring) | 6.50 - 8.50 | m | - |

| Aromatic-H (phenethyl ring) | 7.05 - 7.25 | m | - |

| -NH- | ~3.53 | br s | - |

| -CH₂-N | 3.30 | t | 6.9 |

| -CH₂-Ph | 2.79 - 2.84 | m | - |

Note: Data is based on a representative N-phenethylaniline derivative. rsc.org Actual shifts for this compound may vary.

Table 2: Representative ¹³C NMR Spectral Data for N-phenethylaniline Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (aniline ring) | 113 - 150 |

| Aromatic C (phenethyl ring) | 125 - 130 |

| -CH₂-N | ~45 - 50 |

| -CH₂-Ph | ~35 - 40 |

Note: Data is based on representative N-substituted aniline derivatives. rsc.org Actual shifts for this compound may vary.

To resolve ambiguities in spectral assignments and to confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. creative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-coupled to each other. youtube.com In this compound, COSY would show a clear correlation between the two methylene groups of the phenethyl moiety, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. arxiv.org It allows for the unambiguous assignment of carbon resonances based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the N-CH₂ protons and the ipso-carbon of the aniline ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands. These include the N-H stretching vibration of the secondary amine, the strong asymmetric and symmetric stretching vibrations of the nitro group, and various C-H and C=C stretching modes from the aromatic and aliphatic portions of the molecule. royalsocietypublishing.org

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Nitro Group (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro Group (NO₂) | Symmetric Stretch | 1335 - 1385 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Note: Ranges are approximate and can be influenced by the specific molecular environment.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the vibrations of the carbon skeleton and the C-Br bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a key analytical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. bioanalysis-zone.com This allows for the confident determination of the molecular formula. For this compound, the presence of bromine is readily confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), which results in two major peaks in the mass spectrum separated by two mass units. rsc.org

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The definitive three-dimensional structure of a crystalline compound is determined by Single-Crystal X-ray Diffraction (SC-XRD). uhu-ciqso.esbruker.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. creative-biostructure.comuni-ulm.de

While specific SC-XRD data for this compound is not available in the provided search results, analysis of the related compound 2-bromo-4-nitroaniline provides valuable insights. nih.govresearchgate.net In 2-bromo-4-nitroaniline, the molecule is nearly planar, with a small dihedral angle between the nitro group and the aromatic ring. nih.gov An intramolecular hydrogen bond is observed between one of the amine hydrogens and the bromine atom. nih.gov

For this compound, an SC-XRD analysis would precisely determine:

The conformation of the N-phenethyl group relative to the plane of the aniline ring.

The planarity of the 2-bromo-4-nitroaniline moiety.

The packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which stabilize the crystal structure.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and subsequent packing of this compound would be dictated by a variety of intermolecular forces. These interactions are crucial in stabilizing the crystal lattice.

In the case of the related compound, 2-bromo-4-nitroaniline, the crystal structure reveals the presence of intermolecular N-H···N and N-H···O hydrogen bonds that link the molecules together. nih.govnih.gov It is also noted that an intramolecular N-H···Br interaction contributes to the planarity of a five-membered ring within the molecule. nih.govnih.gov

For substituted anilines, the nature and position of substituents have been shown to influence the vibrational frequencies and intensities of the N-H group, which is indicative of their involvement in hydrogen bonding. royalsocietypublishing.org The presence of a nitro group, a strong π-electron acceptor, can significantly influence the electronic properties and intermolecular interactions. mdpi.com The orientation of the nitro group relative to the aromatic ring is often affected by these intermolecular forces, leading to deviations from planarity. mdpi.com

Determination of Absolute Configuration (if applicable)

The presence of a stereocenter in a derivative of this compound would necessitate the determination of its absolute configuration. This is particularly relevant in pharmaceutical applications where enantiomers can have vastly different biological activities.

A common and definitive method for determining the absolute configuration of a crystalline compound is through X-ray crystallography of a single crystal. By using anomalous dispersion, the absolute structure can be determined. For instance, in the structural analysis of 2-bromo-4-nitroaniline, the Flack parameter was used to confirm the absolute structure. nih.gov

In cases where a suitable single crystal for X-ray analysis cannot be obtained, an alternative method involves the synthesis of diastereomeric derivatives using a chiral derivatizing agent of known absolute configuration. A widely used reagent for this purpose is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its esters. researchgate.net The resulting diastereomers can then be analyzed by NMR spectroscopy. The chemical shifts of the protons near the newly formed chiral center will differ between the two diastereomers, and this difference can be used to deduce the absolute configuration of the original molecule. researchgate.net

For a hypothetical chiral derivative of this compound, one could envision creating diastereomeric amides or esters and analyzing their ¹H or ¹⁹F NMR spectra to establish the absolute configuration. This method has been successfully applied to a variety of alcohols and amines. researchgate.net

Computational and Theoretical Analysis of this compound Remains Unexplored in Scientific Literature

The specified outline for the article requires in-depth, scientifically accurate information derived from computational chemistry methods like Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) simulations. This includes detailed data tables for optimized geometry, predicted NMR shifts, vibrational frequencies, conformational isomer energetics, and reaction pathway modeling.

Due to the absence of any published research that has performed these specific computational analyses on this compound, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the requested structure and content. The generation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Further research into this specific molecule is required before a comprehensive computational and theoretical analysis, as detailed in the user's request, can be compiled.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Nitro N Phenethylaniline

Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of chemical species. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. These orbitals are referred to as the "frontier orbitals" because they are at the forefront of electron interactions during a chemical reaction.

The energy of the HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the ability of a molecule to accept electrons, functioning as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing the stability and reactivity of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of higher chemical reactivity and lower kinetic stability.

For 2-bromo-4-nitro-N-phenethylaniline, a theoretical FMO analysis would involve calculating the energies of the HOMO, LUMO, and the resulting energy gap. These calculations are typically performed using methods like Density Functional Theory (DFT). The distribution of the HOMO and LUMO electron densities across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Given the structure of this compound, the following qualitative predictions can be made based on the electronic nature of its constituent functional groups:

The nitro group (-NO₂) is a strong electron-withdrawing group, which would significantly lower the energy of the LUMO and increase the molecule's electrophilicity. The LUMO is likely to be localized around the nitro-substituted aromatic ring.

The aniline (B41778) nitrogen and the phenethyl group can act as electron-donating moieties, which would influence the energy and localization of the HOMO. The HOMO is expected to have significant contributions from the aniline nitrogen and the π-system of the aromatic rings.

The bromine atom, being an electronegative yet polarizable halogen, would also influence the electronic properties and the distribution of the frontier orbitals.

A hypothetical data table for the FMO properties of this compound, as would be generated from a computational study, is presented below. It is important to note that these are illustrative values and not based on published experimental or computational data for this specific molecule.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 |

This hypothetical data suggests a molecule with a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. The specific values would ultimately depend on the computational method and basis set used in the calculation. A detailed computational study would provide a more precise and quantitative understanding of the reactivity of this compound.

Applications and Role in Contemporary Organic Synthesis Research

Building Block for Advanced Organic Molecules

The true potential of 2-bromo-4-nitro-N-phenethylaniline as a synthetic building block lies in the distinct reactivity of its functional groups, which can be addressed sequentially to construct elaborate molecular architectures.

The Bromo Group as a Synthetic Handle: The bromine atom on the aniline (B41778) ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It serves as a reactive "handle" for a variety of powerful transition-metal-catalyzed cross-coupling reactions. For instance, similar to other bromo-substituted anilines used in synthesis, this site is amenable to Suzuki, and other coupling reactions. echemi.com This capability is crucial for assembling complex molecular frameworks, such as biaryl systems, which are common motifs in pharmaceuticals and advanced materials. echemi.com

The Versatility of the Nitro Group: The nitro group is not merely a passive substituent; it is a versatile functional group that profoundly influences the molecule's reactivity and offers further synthetic pathways. As a strong electron-withdrawing group, it activates the aromatic ring for certain reactions. More importantly, the nitro group can be chemically reduced to a primary amine (NH2). mit.edu This transformation is synthetically powerful, as it unmasks a new reactive site on the molecule. This newly formed amine can then undergo a host of secondary reactions, including acylation to form amides or reactions to create various heterocyclic structures. The precursor, 2-bromo-4-nitroaniline (B50497), is known to be an intermediate in the synthesis of compounds like sulfonamides and benzothiazines, highlighting the synthetic potential unlocked by the nitro group's transformation. nih.gov

The N-phenethyl Group: This substituent provides steric bulk and increases the lipophilicity of the molecule, which can be critical for influencing the physical and biological properties of the final products.

The combination of these features allows chemists to employ this compound in multi-step syntheses, adding complexity in a controlled, stepwise manner to produce advanced organic molecules for various applications, from medicinal chemistry to materials science. echemi.com

Precursor for Diversified Molecular Libraries

In fields like drug discovery, the ability to rapidly generate a large number of structurally related compounds—a molecular library—is essential for screening and identifying new bioactive agents. nih.gov The multiple reactive sites of this compound make it an ideal precursor for this purpose.

A synthetic chemist can devise a combinatorial strategy using this single starting material. For example:

First-Level Diversification: The bromo group can be reacted with a wide array of boronic acids through a Suzuki coupling reaction to create a library of N-phenethyl-biaryl-nitroanilines.

Second-Level Diversification: Each member of this new library, still containing the nitro group, can then undergo reduction to the corresponding amine. This new library of amines can then be treated with a diverse set of acyl chlorides, sulfonyl chlorides, or other electrophiles to generate a large and complex matrix of final compounds.

This strategic approach is highly efficient, as it allows for the exponential expansion of molecular diversity from a single, well-designed precursor.

Table 1: Hypothetical Scheme for Generating a Diversified Molecular Library This table illustrates how varying the reagents at two different reactive sites of the core molecule can lead to a diverse library of compounds.

| Precursor | Step 1 Reagent (Suzuki Coupling) | Intermediate | Step 2 Reagent (Acylation) | Final Product Class |

| This compound | Phenylboronic Acid | 4-nitro-N-phenethyl-[1,1'-biphenyl]-2-amine | Acetyl Chloride | Biphenyl Acetamides |

| This compound | Thiophene-2-boronic Acid | N-phenethyl-4-nitro-2-(thiophen-2-yl)aniline | Benzoyl Chloride | Thienyl-Aryl Benzamides |

| This compound | Pyridine-3-boronic Acid | N-phenethyl-4-nitro-2-(pyridin-3-yl)aniline | Methanesulfonyl Chloride | Pyridyl-Aryl Methanesulfonamides |

| This compound | Naphthylboronic Acid | N-phenethyl-2-(naphthalen-1-yl)-4-nitroaniline | Cyclopropanecarbonyl Chloride | Naphthyl-Aryl Cyclopropylamides |

Contribution to New Synthetic Methodologies

The development of new synthetic methods is a cornerstone of chemical research, aiming for reactions that are more efficient, selective, and environmentally benign. Molecules with multiple, distinct functional groups, such as this compound, serve as excellent test substrates for these new methodologies.

The challenge of selectively transforming one functional group in the presence of others drives innovation. For example, a newly developed catalyst for C-Br arylation could be tested on this compound. Its success would be measured by its ability to facilitate the coupling reaction at the bromine-bearing carbon without disturbing the nitro group or other parts of the molecule. The differing reactivity of bromo and nitro groups in aromatic nucleophilic substitution offers opportunities to explore and develop highly selective reaction conditions. rsc.org

Furthermore, this compound is an ideal candidate for developing and showcasing orthogonal synthetic strategies. An orthogonal approach would involve finding two different sets of reaction conditions, where one set exclusively modifies the bromo group while leaving the nitro group intact, and the other set exclusively modifies the nitro group (e.g., via reduction) without affecting the bromo group. Achieving such chemoselectivity is a significant goal in organic synthesis, and using complex starting materials like this compound is essential for validating the robustness and utility of new synthetic methods. mit.edunih.gov

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of aromatic nitro-bromo compounds and their subsequent N-alkylation often involves harsh reagents, hazardous solvents, and energy-intensive conditions. A significant future direction is the development of green and sustainable synthetic methodologies for 2-bromo-4-nitro-N-phenethylaniline.

Current synthesis of the precursor, 2-bromo-4-nitroaniline (B50497), can involve reagents like hydrogen peroxide and hydrogen bromide in acetic or sulfuric acid. google.comresearchgate.net These processes can generate significant waste and byproducts, such as the di-brominated species 2,6-dibromo-4-nitroaniline, which complicates purification and reduces atom economy. google.com Future research will likely focus on alternative, eco-friendly approaches.

One promising area is the use of solid-phase or greener brominating agents. For instance, the use of cetyltrimethylammonium tribromide (CTMATB) has been shown to be an effective and milder alternative for the bromination of other anilines, offering a more environmentally benign process. asianpubs.org Another key trend is the adoption of mechanochemistry, such as ball milling. This solvent-free or low-solvent technique can enhance reaction rates and yields, as demonstrated in other amine syntheses like the Buchwald-Hartwig amination, and could be adapted for both the bromination and N-phenethylation steps. cardiff.ac.uk Research into alternative energy sources, such as microwave or ultrasonic irradiation, could also lead to more efficient and sustainable protocols by reducing reaction times and energy consumption.

Exploration of Novel Reactivity Patterns

The multifunctional nature of this compound offers a fertile ground for exploring novel reactivity patterns. The aryl bromide functionality is a prime target for transition-metal-catalyzed cross-coupling reactions. While Suzuki coupling has been successfully applied to similar bromo-aniline structures to create new carbon-carbon bonds, other reactions like Buchwald-Hartwig, Heck, Sonogashira, and copper-catalyzed couplings could be employed to introduce a wide array of substituents at the bromine position. mdpi.comresearchgate.net Such modifications would allow for the synthesis of a diverse library of derivatives with varied electronic and steric properties.

The nitro group is another key reactive site. Its reduction to an amino group would transform the molecule into a phenethyl-substituted diamine. This new functionality opens up a vast landscape of subsequent chemical transformations, including diazotization reactions, the formation of amides and sulfonamides, and the synthesis of heterocyclic systems. For example, related N-phenethylaniline structures have been used as precursors for benzimidazole (B57391) synthesis, a privileged scaffold in medicinal chemistry. mdpi.compreprints.org Exploring this cyclization reactivity with this compound could yield novel heterocyclic compounds with potential biological activities.

Integration with Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, future research should embrace the integration of its synthesis with automated platforms. High-throughput and automated synthesis systems, including flow chemistry reactors, allow for the rapid execution of multi-step reaction sequences, purification, and analysis.

By immobilizing the parent molecule or its precursors on a solid support or by utilizing continuous flow reactors, researchers can systematically vary reagents and reaction conditions to quickly generate a large library of analogues. This approach has been successfully used for the automated radiosynthesis of complex molecular structures and could be adapted for this compound. nih.gov An automated workflow would enable the efficient exploration of the chemical space around the core structure, facilitating the rapid identification of molecules with desired properties for materials science or medicinal chemistry applications. This strategy is particularly powerful when combined with computational screening to prioritize synthetic targets.

Computational Design and Prediction of Derivatives

Computational chemistry offers powerful tools to guide the synthesis of new this compound derivatives. Density Functional Theory (DFT) can be used to predict the molecule's reactivity, including the relative activation of the bromo and nitro groups, and to understand its electronic structure. asianpubs.orgmdpi.com Such calculations can help rationalize observed reactivity and predict the outcomes of new chemical transformations.

Furthermore, in silico screening and molecular docking studies can be employed to design derivatives with specific biological activities. By identifying potential protein targets, researchers can computationally design and evaluate new analogues for their binding affinity and selectivity before committing to their synthesis. asianpubs.org This structure-based design approach can significantly streamline the drug discovery process. For instance, research on related nitroaromatic compounds has shown their potential as enzyme inhibitors, a concept that could be explored for derivatives of this compound.

Exploration of Non-Covalent Interactions in Crystal Engineering

The control of solid-state architecture through crystal engineering is a critical aspect of modern materials science and pharmaceutical development. The structural features of this compound—the secondary amine (hydrogen bond donor), the nitro group (hydrogen bond acceptor), the bromine atom (halogen bond donor), and the two aromatic rings (π-π stacking)—make it an excellent candidate for such studies.

Analysis of the precursor, 2-bromo-4-nitroaniline, reveals a network of intermolecular N-H···N and N-H···O hydrogen bonds, as well as an intramolecular N-H···Br interaction that influences its conformation. researchgate.netnih.gov In this compound, the interplay of these interactions, along with potential π-π stacking from the phenethyl group, could be harnessed to design crystalline materials with specific packing motifs. Understanding and controlling these non-covalent forces can influence crucial physical properties such as melting point, solubility, and stability. Future research could focus on co-crystallization with other molecules to form novel supramolecular assemblies with tailored properties, a strategy that has been explored in other complex aromatic systems. nih.govcardiff.ac.uk

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., nitro group deshielding at ~8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion () and isotopic patterns for bromine .

- X-Ray Crystallography : Single-crystal analysis (e.g., orthorhombic space group) resolves bond angles and torsional strain between substituents .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer :

Contradictions often arise from impurities or polymorphic forms. To address this:

Reproduce Synthesis : Strictly control reaction conditions (e.g., solvent purity, temperature gradients) .

Thermal Analysis : Use DSC to identify polymorph transitions and confirm melting points .

Comparative Spectroscopy : Cross-validate shifts with computational models (e.g., DFT) .

Case Study : Discrepancies in brominated aniline melting points (e.g., 53–55°C vs. 60°C) were traced to residual solvents, resolved via vacuum drying .

Advanced: What strategies optimize the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer :

The bromine substituent enables Suzuki or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Use with for sterically hindered aryl bromides .

- Solvent Effects : mixtures enhance solubility and catalyst turnover .

- Nitrogen Protection : The nitro group may require temporary reduction (e.g., ) to prevent side reactions .

Advanced: How does the nitro group influence the compound’s electronic properties and biological interactions?

Q. Methodological Answer :

- Electronic Effects : The nitro group is a strong electron-withdrawing moiety, reducing -electron density (evidenced by Hammett constants ) and altering redox potentials .

- Biological Relevance : Nitro groups in aromatic amines often interact with cytochrome P450 enzymes, enabling pro-drug activation or toxicity studies .

Experimental Design : Electrochemical analysis (cyclic voltammetry) quantifies nitro reduction potentials, while docking simulations predict enzyme interactions .

Advanced: What computational methods validate the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- MD Simulations : Predict hydrolytic degradation pathways (e.g., nitro group reduction at pH < 3) .

- DFT Calculations : Assess bond dissociation energies (e.g., C-Br bond stability at 25–100°C) .

- Experimental Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can researchers leverage crystallographic data to design derivatives with enhanced bioactivity?

Q. Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify phenethyl or nitro groups while maintaining the core scaffold’s planarity (derived from analogs) .

- Fragment Replacement : Replace bromine with or to alter lipophilicity () .

- Biological Testing : Use crystallographic data to align derivatives with target binding pockets (e.g., kinase inhibitors) .

Advanced: What analytical workflows address spectral overlap in complex reaction mixtures containing this compound?

Q. Methodological Answer :

- 2D NMR : and resolve overlapping aromatic signals .

- LC-MS/MS : MRM transitions isolate the compound from byproducts (e.g., ) .

- In Situ IR : Track nitro group stretching vibrations () during reactions .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (nitro compounds may release ) .

- Spill Management : Neutralize with and adsorb with vermiculite .

Advanced: How do steric and electronic effects of substituents impact regioselectivity in further functionalization?

Q. Methodological Answer :

- Steric Maps : Calculate Tolman cone angles to predict accessibility of the bromine site .

- Electrostatic Potential (ESP) : Nitro groups direct electrophiles to the para position, while bromine hinders meta substitution .

- Case Study : In 4-bromo-N-phenylaniline, bromine’s steric bulk reduced Suzuki coupling yields by 20% compared to chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.